

Application Note & Protocols: Comprehensive Characterization of *tert*-Butyl azetidin-3-ylcarbamate

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Compound of Interest

Compound Name: *tert*-Butyl azetidin-3-ylcarbamate

Cat. No.: B109299

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Introduction: The Analytical Imperative for a Key Building Block

***Tert*-Butyl azetidin-3-ylcarbamate** is a pivotal saturated N-heterocyclic building block in modern medicinal chemistry and drug development. Its strained four-membered ring and protected amine functionality make it a valuable scaffold for introducing conformational rigidity and novel vectors for molecular exploration. Its derivatives are integral to the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other targeted therapeutics[1].

Given its role as a critical starting material, verifying the identity, purity, and stability of ***tert*-Butyl azetidin-3-ylcarbamate** is paramount. A failure to adequately characterize this raw material can lead to significant downstream consequences, including impurity propagation, compromised biological data, and costly delays in development timelines. This document provides a comprehensive suite of analytical methods and detailed protocols designed to ensure the quality and consistency of this reagent, presented from the perspective of an application scientist. The methodologies are designed to be self-validating, providing orthogonal data that, when combined, create a robust quality profile.

This guide will focus on the commonly used hydrochloride salt form, *tert*-butyl N-(azetidin-3-yl)carbamate hydrochloride[2], as it offers enhanced stability and handling properties. The

principles and methods described are readily adaptable to the free base form.

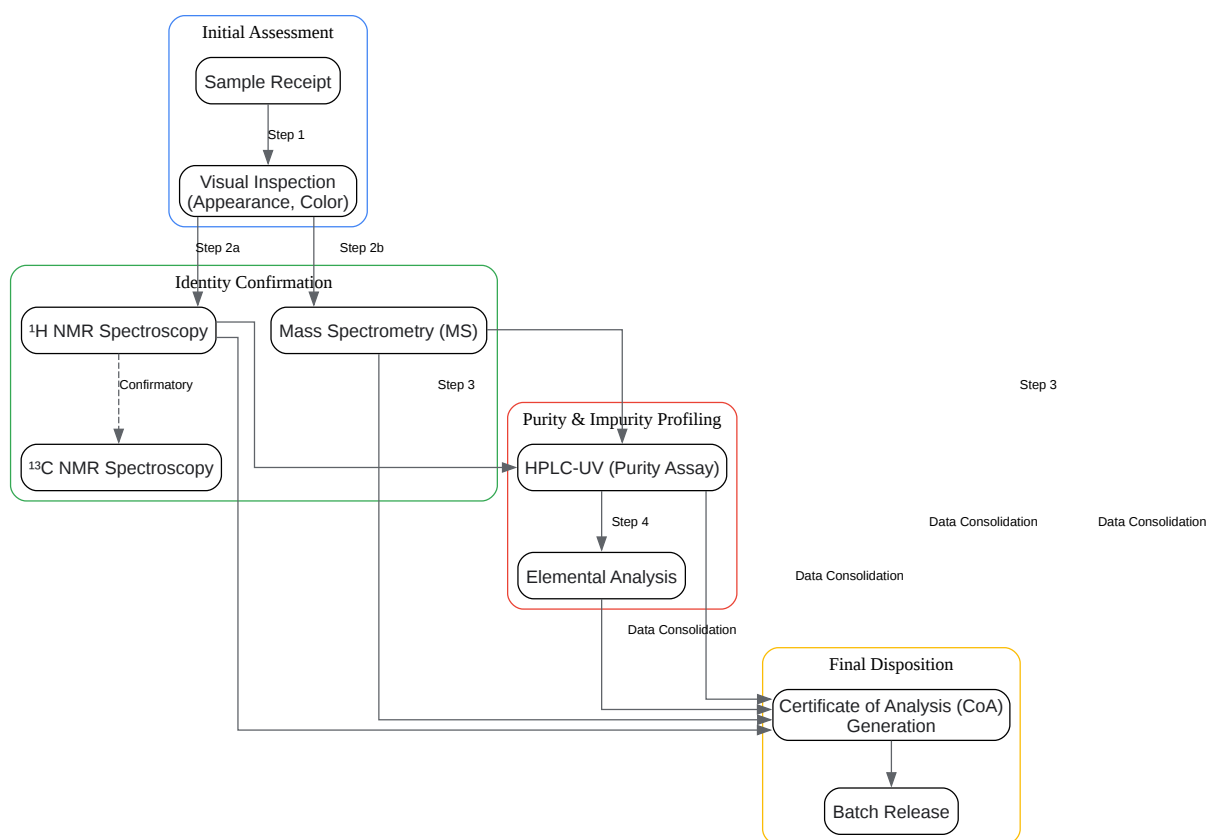
Physicochemical Properties Summary

A foundational step in any analytical protocol is understanding the basic properties of the analyte. The table below summarizes key identifiers and characteristics for the hydrochloride salt.

Property	Value	Source
Chemical Name	tert-butyl N-(azetidin-3-yl)carbamate hydrochloride	[2]
Synonyms	3-(Boc-amino)azetidine hydrochloride	[3][4]
CAS Number	217806-26-3	[3][5]
Molecular Formula	C ₈ H ₁₇ ClN ₂ O ₂	[2]
Molecular Weight	208.69 g/mol	[2][3]
Appearance	White to off-white solid	[6]
Storage	Sealed in a dry, dark place at room temperature	[3][4]

The Analytical Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's quality. A robust characterization strategy relies on an integrated workflow where orthogonal methods are used to confirm identity, quantify purity, and identify potential impurities. The following diagram illustrates a logical workflow for the comprehensive analysis of an incoming batch of **tert-Butyl azetidin-3-ylcarbamate** hydrochloride.



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Caption: Recommended analytical workflow for quality control.

Structural Elucidation and Identity Confirmation

The primary goal of this stage is to unequivocally confirm that the material is indeed **tert-Butyl azetidin-3-ylcarbamate**. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose, providing an atomic-level fingerprint of the molecule. Mass spectrometry provides orthogonal confirmation of the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is indispensable for structural confirmation. ^1H NMR provides information on the number of different types of protons and their connectivity, while ^{13}C NMR reveals the carbon skeleton. The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d_6) is an excellent choice for the hydrochloride salt due to its high polarity, which ensures complete dissolution and often allows for the observation of exchangeable protons (N-H). For the free base, CDCl_3 is a common alternative.

Protocol 3.1.1: ^1H NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d_6 .
- **Instrumentation:** Record the spectrum on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Acquire at least 16 scans to ensure a good signal-to-noise ratio.
- **Referencing:** Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Data Interpretation & Expected Results: The spectrum should be consistent with the structure, showing characteristic signals for the azetidine ring, the carbamate N-H, and the tert-butyl group.

Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
C(CH ₃) ₃	~1.40	Singlet (s)	9H	The large singlet is characteristic of the Boc protecting group[7][8].
Azetidine CH ₂	~3.8 - 4.2	Multiplet (m)	4H	The protons on the azetidine ring are diastereotopic and couple with each other and the CH proton, leading to complex multiplets[9][10].
Azetidine CH	~4.3 - 4.6	Multiplet (m)	1H	This proton is coupled to the adjacent CH ₂ groups and the N-H proton.
Carbamate NH	~7.5 - 8.0	Broad Singlet (br s) or Doublet (d)	1H	The chemical shift can be variable. Coupling to the adjacent CH may be observed.
Azetidine NH ₂ ⁺	~9.0 - 9.5	Broad Singlet (br s)	2H	For the HCl salt, the azetidine nitrogen is protonated. This peak is often

broad due to
exchange.

Protocol 3.1.2: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrumentation: Record on a 400 MHz (or higher) spectrometer, observing at the appropriate carbon frequency (~100 MHz).
- Data Acquisition: Acquire a sufficient number of scans (e.g., 1024 or more) with proton decoupling to obtain a good signal-to-noise ratio.

Data Interpretation & Expected Results:

Assignment	Expected Chemical Shift (δ , ppm)	Notes
$\text{C}(\text{CH}_3)_3$	~28.0	Characteristic signal for the methyl carbons of the Boc group[7].
Azetidine CH/CH ₂	~45.0 - 55.0	The exact shifts for the azetidine ring carbons can vary based on substitution and protonation state[11].
$\text{C}(\text{CH}_3)_3$	~78.0 - 80.0	Quaternary carbon of the Boc group[7].
C=O	~155.0 - 157.0	Carbonyl carbon of the carbamate functional group[11].

Mass Spectrometry (MS)

Expertise & Causality: MS provides a rapid and highly accurate measurement of the molecular mass, serving as a crucial secondary check on identity. Electrospray Ionization (ESI) is the

preferred method as it is a "soft" ionization technique that typically yields the intact molecular ion, minimizing fragmentation and simplifying interpretation. For this molecule, positive ion mode is ideal as the azetidine nitrogen is readily protonated.

Protocol 3.2.1: ESI-MS

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
- **Instrumentation:** Infuse the sample directly into an ESI-MS system.
- **Data Acquisition:** Acquire data in positive ion mode over a mass range of m/z 100-400.
- **Analysis:** Look for the protonated molecular ion $[M+H]^+$. For the free base ($C_8H_{16}N_2O_2$), the expected monoisotopic mass is 172.12. Therefore, the target ion is m/z 173.13.

Expected Result: A prominent peak at m/z 173.13 ± 0.1 , corresponding to $[C_8H_{17}N_2O_2]^+$.

Purity Assessment and Impurity Profiling

Once identity is confirmed, the focus shifts to determining the purity of the material. High-Performance Liquid Chromatography (HPLC) is the primary technique for this, capable of separating the main component from process-related impurities and degradation products.

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis of small organic molecules. A C18 stationary phase provides a good balance of hydrophobicity for retaining the analyte. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is chosen to elute the compound with a good peak shape and retention time. UV detection is suitable as the carbamate functionality provides a chromophore, albeit a weak one. Detection at a low wavelength (~200-210 nm) is necessary to ensure adequate sensitivity.

Protocol 4.1.1: RP-HPLC for Purity Analysis

Parameter	Recommended Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	Standard column for robust reversed-phase separations.
Mobile Phase A	0.1% Phosphoric Acid in Water	Provides a controlled pH to ensure consistent analyte ionization and good peak shape[12].
Mobile Phase B	Acetonitrile	Common organic modifier with good UV transparency.
Gradient	5% B to 95% B over 15 min, hold 5 min	A gradient ensures elution of both polar and non-polar impurities.
Flow Rate	1.0 mL/min	Standard analytical flow rate.
Column Temp.	30 $^{\circ}$ C	Controlled temperature ensures reproducible retention times.
Detection	UV at 205 nm	Maximizes sensitivity for the carbamate chromophore.
Injection Vol.	10 μ L	
Sample Prep.	1.0 mg/mL in 50:50 Water/Acetonitrile	Ensures complete dissolution and compatibility with the mobile phase.

Data Interpretation:

- **Purity:** Calculate the area percent of the main peak relative to the total area of all peaks. A typical specification for a high-quality building block is $\geq 97\%$ [3].
- **Impurities:** Identify and report any impurity peaks exceeding a certain threshold (e.g., 0.1%).

Chiral Purity (If Applicable)

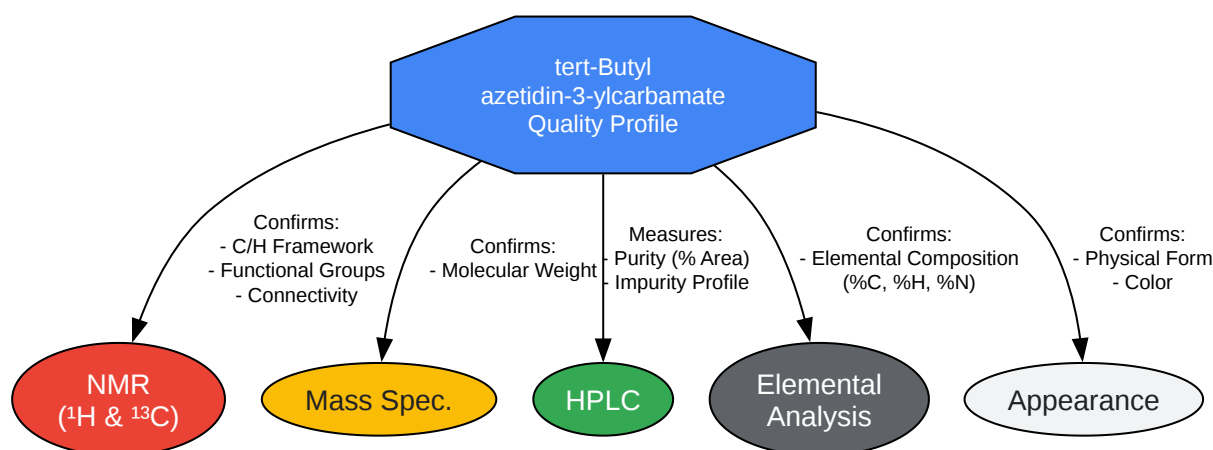
Expertise & Causality: While **tert-Butyl azetidin-3-ylcarbamate** is achiral, many of its synthetic precursors and subsequent derivatives are chiral[13][14]. If the synthesis route involves chiral intermediates, it may be necessary to confirm the absence of enantiomeric impurities. Chiral HPLC, which uses a chiral stationary phase (CSP), is the definitive technique for this analysis[15][16]. Polysaccharide-based CSPs are often effective for separating enantiomers of small molecules containing hydrogen bond donors/acceptors[16].

Protocol 4.2.1: Chiral HPLC Screening

- **Column Screening:** Screen various polysaccharide-based chiral columns (e.g., Chiralpak® series) with different mobile phases (normal phase like hexane/isopropanol or reversed-phase).
- **Method Optimization:** Once separation is achieved, optimize the mobile phase composition to achieve a resolution (R_s) of >1.5 between the enantiomers. The principles of chiral separation often involve finding the right balance of interactions between the analyte and the chiral stationary phase[17].

Complementary and Specification-Based Analyses

The following diagram illustrates the complementary nature of the primary analytical techniques in building a complete quality profile for the compound.



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Caption: Interrelation of analytical techniques for quality assessment.

Elemental Analysis (EA)

Expertise & Causality: Elemental analysis provides a fundamental measure of a compound's bulk purity by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretical values. It is an excellent orthogonal check to HPLC purity, as it is insensitive to impurities that have a similar UV response but sensitive to inorganic salts or residual solvents that would not be detected by HPLC-UV.

Protocol 5.1.1: C, H, N Analysis

- **Sample Preparation:** Accurately weigh ~2 mg of the dried sample into a tin capsule.
- **Instrumentation:** Analyze using a calibrated CHN elemental analyzer.
- **Analysis:** Compare the experimental %C, %H, and %N values to the theoretical values.

Expected Results for $C_8H_{17}ClN_2O_2$:

- **Theoretical:** C, 46.04%; H, 8.21%; N, 13.42%
- **Acceptance Criteria:** Experimental values should be within $\pm 0.4\%$ of the theoretical values.

Summary of Specifications

A Certificate of Analysis (CoA) should summarize the results against pre-defined specifications. The following table provides a typical set of specifications for a high-quality batch.

Test	Method	Specification
Appearance	Visual Inspection	White to off-white solid
Identity by ^1H NMR	NMR Spectroscopy	Conforms to structure
Identity by MS	ESI-MS	$[\text{M}+\text{H}]^+ = 173.13 \pm 0.2$ amu
Purity by HPLC	RP-HPLC (205 nm)	$\geq 97.0\%$ (Area %)
Elemental Analysis	CHN Analyzer	C, H, N $\pm 0.4\%$ of theoretical

Conclusion

The analytical protocols detailed in this document provide a robust framework for the comprehensive characterization of **tert-Butyl azetidin-3-ylcarbamate** hydrochloride. By integrating data from NMR, MS, HPLC, and EA, researchers and drug development professionals can establish a high degree of confidence in the identity, purity, and overall quality of this critical building block. Adherence to these or similar validated methods is a cornerstone of scientific integrity and is essential for ensuring the reproducibility and success of synthetic and pharmaceutical development programs.

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